

Unraveling the Anti-Cancer Mechanisms of Flavokawain B: A Comparative Guide

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Compound of Interest		
Compound Name:	Flavokawain B	
Cat. No.:	B1672760	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of **Flavokawain B** (FKB), a promising natural chalcone with potent anti-cancer properties. Through a detailed comparison with its structural analogs, Flavokawain A and C, and the conventional chemotherapeutic agent cisplatin, this document aims to elucidate the multifaceted signaling pathways modulated by FKB. The information is presented through comparative data tables, detailed experimental protocols, and explanatory diagrams to support further research and drug development endeavors.

Comparative Analysis of Cytotoxicity

The anti-proliferative effects of **Flavokawain B** and other selected compounds have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. This data highlights the differential sensitivity of cancer cells to these agents and provides a basis for comparing their cytotoxic efficacy.



Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Flavokawain B	MDA-MB-231	Breast Cancer	12.3	[1]
MCF-7	Breast Cancer	33.8	[1]	
SNU-478	Cholangiocarcino ma	69.4	[2]	_
A375	Melanoma	7.6 (μg/mL)	[3]	_
A2058	Melanoma	10.8 (μg/mL)	[3]	
Flavokawain A	T24	Bladder Cancer	16.7	[4]
EJ	Bladder Cancer	17.2	[4]	
RT4	Bladder Cancer	20.8	[4]	_
Flavokawain C	T24	Bladder Cancer	10.6	[4]
EJ	Bladder Cancer	14.6	[4]	
RT4	Bladder Cancer	4.6	[4]	_
Cisplatin	SNU-478	Cholangiocarcino ma	Not explicitly stated, but used in combination studies	[2][5]
Ca9-22	Oral Cancer	0.0007	[6]	

Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Flavokawain B exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle at the G2/M phase.[7][8] These mechanisms are orchestrated through the modulation of a complex network of signaling pathways.

Apoptotic Pathways



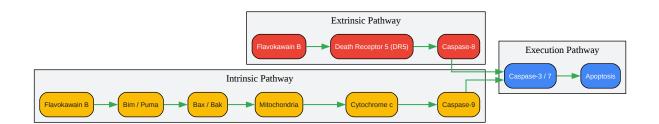


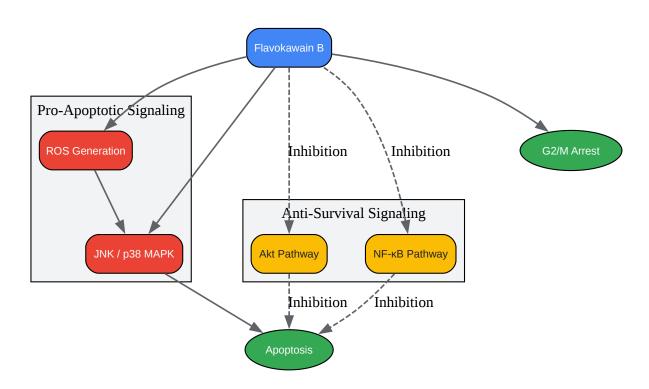


FKB triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8][9] This dual-pronged attack ensures efficient elimination of cancer cells. Key molecular events include:

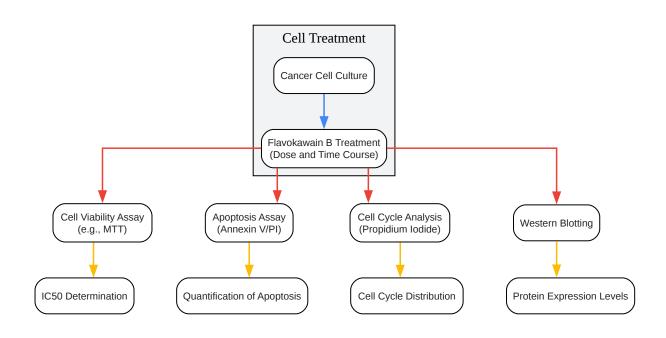
- Activation of Caspases: FKB treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[7][8]
- Modulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins such as Bax, Bak, Bim, and Puma, while downregulating anti-apoptotic proteins like Bcl-2, XIAP, and survivin.
 [7][8][10]
- Induction of Death Receptors: FKB increases the expression of death receptors like DR5 and Fas on the cancer cell surface, making them more susceptible to apoptotic signals.[8][9] [10]











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